molecular formula C21H22N2O2S B11364555 2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11364555
M. Wt: 366.5 g/mol
InChI Key: PTUIISMEPZQNMS-UHFFFAOYSA-N
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Description

2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-(propan-2-yl)phenol with 2-chloro-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as sodium methoxide or sodium ethoxide[][3].

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, sodium ethoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide
  • 2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide
  • N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

Uniqueness

2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C21H22N2O2S/c1-16(2)17-8-10-18(11-9-17)25-15-21(24)23(14-19-6-5-13-26-19)20-7-3-4-12-22-20/h3-13,16H,14-15H2,1-2H3

InChI Key

PTUIISMEPZQNMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=CC=N3

Origin of Product

United States

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